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molecular formula C14H11F3OS B8318392 4-(4-Trifluoromethylbenzylsulfanyl)phenol

4-(4-Trifluoromethylbenzylsulfanyl)phenol

Cat. No. B8318392
M. Wt: 284.30 g/mol
InChI Key: SFDAJMPTPPKJMH-UHFFFAOYSA-N
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Patent
US07470803B2

Procedure details

10 ml of methanol solution containing 2.8 g of 4-mercaptophenol was dropped with ice cooling into 20 ml of methanol solution containing 1.4 g of potassium hydroxide, followed by further stirring for 30 minutes. To this reaction mixture, 10 ml of methanol solution containing 5.0 g of 4-trifluoromethyl benzyl bromide was added with ice cooling, followed by stirring for 18 hours at room temperature. After concentrating the reaction mixture, ethyl acetate and water were added, followed by fractionating an organic layer. After the organic layer was dried with anhydrous magnesium sulfate, it was concentrated. The concentrate was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate/gradation) to produce 2.23 g of the desired product.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[K+].[F:11][C:12]([F:22])([F:21])[C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1>CO>[F:11][C:12]([F:21])([F:22])[C:13]1[CH:20]=[CH:19][C:16]([CH2:17][S:1][C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by further stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added with ice cooling
STIRRING
Type
STIRRING
Details
by stirring for 18 hours at room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture, ethyl acetate and water
ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried with anhydrous magnesium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate/gradation)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(CSC2=CC=C(C=C2)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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